

Technical Guide: Off-Target Effects and Specificity Challenges of 2-Fluoro-ATP

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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

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Executive Summary

2-Fluoro-ATP (2-F-ATP) is a synthetic adenosine triphosphate analog modified at the C-2 position of the adenine base.[1] While utilized as a probe for P2X receptor kinetics and

-NMR structural studies of ATP-binding proteins, its utility is severely compromised by a "Trojan Horse" pharmacological profile.

Unlike non-hydrolyzable analogs (e.g.,

-meATP), 2-F-ATP is metabolically active. Its rapid hydrolysis by ectonucleotidases generates 2-Fluoro-ADP (a potent P2Y agonist) and 2-Fluoro-adenosine (a highly cytotoxic adenosine receptor agonist). This guide delineates the cascade of off-target effects that confound P2X data and provides a rigorous experimental framework to validate specificity.

Mechanistic Profile & Intended Utility

Structural Distinction

Researchers must distinguish between two common fluorinated analogs:

- **2-Fluoro-ATP** (Base-modified): The subject of this guide. Modified at the adenine C2 position.[2] Retains high affinity for P2X receptors and kinases.

- 2'-Fluoro-ATP (Sugar-modified): Modified at the ribose 2' position. Primarily used to increase RNA stability (nuclease resistance) in aptamer development; rarely used for purinergic signaling.

Primary Target: P2X Receptors

2-F-ATP acts as an orthosteric agonist at P2X ligand-gated ion channels (P2X1–7). The electron-withdrawing fluorine atom at the C2 position modulates the pKa of the adenine ring but generally preserves the hydrogen-bonding network required for the ATP-binding pocket (Lys70, Lys72, Arg298).

- Utility: It is often used in
 - NMR to monitor conformational changes in ATPases and kinases due to the sensitivity of the fluorine nucleus to the chemical environment.

The Off-Target Landscape

The off-target effects of 2-F-ATP are not merely "side effects"; they are sequential biological events driven by extracellular metabolism.

The Ectonucleotidase Cascade (The "Metabolic Sink")

Upon addition to the media, 2-F-ATP is immediately degraded by Ecto-NTPDases (CD39) and Ecto-5'-nucleotidase (CD73). This creates a dynamic mixture of three active ligands, each hitting different receptor families.

Phase I: P2Y Receptor Activation (via 2-F-ADP)

- Mechanism: Hydrolysis of the
 - phosphate yields 2-Fluoro-ADP.
- Off-Target: P2Y1, P2Y12, and P2Y13 receptors.
- Consequence: Unlike P2X (ionotropic), P2Y receptors are G-protein coupled.[3][4]
 - Gq-coupled (P2Y1): Triggers intracellular

release from the ER, which is easily mistaken for P2X-mediated

influx in FLIPR assays.

- Gi-coupled (P2Y12): Inhibits adenylate cyclase, altering cAMP levels.

Phase II: Adenosinergic Signaling (via 2-F-Adenosine)

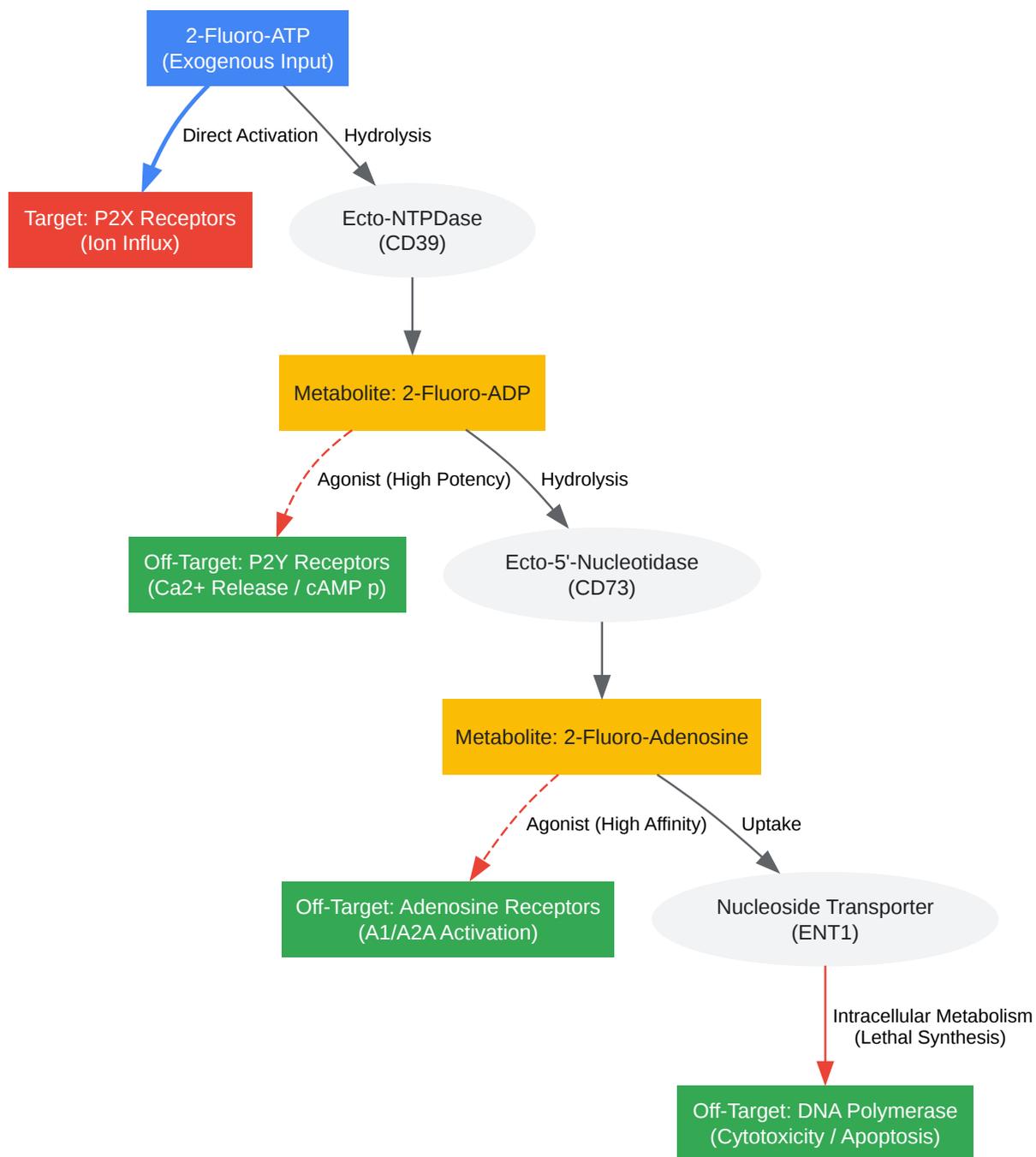
- Mechanism: Further hydrolysis yields 2-Fluoro-adenosine.
- Off-Target: Adenosine Receptors ([5](#)).
- Consequence: 2-substituted adenosines often exhibit higher affinity for the receptor than native adenosine.[6](#) This leads to potent vasodilation and immunosuppression, confounding studies on P2X-mediated inflammation.

Intracellular Cytotoxicity (The "Lethal Synthesis")

If 2-F-Adenosine is generated, it is transported into the cell via Equilibrative Nucleoside Transporters (ENT1/2).

- Re-phosphorylation: Intracellular adenosine kinase converts it back to 2-F-AMP
2-F-ADP
2-F-dATP.
- Inhibition: 2-F-dATP is a potent inhibitor of Ribonucleotide Reductase and DNA Polymerase β .
- Result: This mechanism mimics the chemotherapy drug Fludarabine. Prolonged exposure (>4 hours) leads to apoptosis, which may be misinterpreted as P2X7-mediated cell death (pore formation).

Visualization: The Off-Target Cascade



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Figure 1: The metabolic cascade of **2-Fluoro-ATP**. Note that the "intended" pathway (blue) competes with three distinct off-target pathways (red/yellow) driven by hydrolysis.

Experimental Validation Protocols

To validate that an observed effect is P2X-mediated and not due to 2-F-ATP metabolites, you must employ a "Block-and-Replace" strategy.

Protocol: The Hydrolysis Control Check

Objective: Determine if the response is driven by 2-F-ATP or its breakdown products.

- Preparation: Prepare 2-F-ATP stock (10 mM) in physiological buffer.
- Incubation: Incubate 2-F-ATP (100 μ M) with cells expressing CD39/CD73 (e.g., HUVECs or Macrophages) for 30 minutes at 37°C.
- Transfer: Take the supernatant (now containing metabolites) and apply it to naïve reporter cells.
- Readout:
 - Immediate Signal: Likely P2X or P2Y.[\[3\]](#)
 - Signal from Supernatant: If the supernatant triggers a response (e.g., cAMP change) similar to fresh 2-F-ATP, the effect is likely mediated by stable metabolites (2-F-Adenosine).

Protocol: Receptor Isolation Strategy

Use this matrix to isolate the specific receptor contribution:

Component	Reagent to Add	Expected Outcome (If P2X Specific)
Metabolism	POM-1 (NTPDase Inhibitor)	Potentiation. Preventing hydrolysis keeps 2-F-ATP concentration high.
P2Y Crosstalk	MRS2179 (P2Y1 Antagonist)	No Change. If signal drops, 2-F-ADP is driving the effect.
Adenosine	CGS 15943 (Pan-AR Antagonist)	No Change. If signal drops, 2-F-Adenosine is driving the effect.
P2X Control	TNP-ATP (P2X Antagonist)	Abolition. Signal must disappear completely.

Quantitative Data Summary: Affinity vs. Stability

Compound	P2X Potency ()	P2Y Potency (Off-Target)	Hydrolysis Rate (Relative to ATP)	Primary Risk
ATP	1–10 μ M	High (P2Y2, P2Y11)	1.0 (Reference)	Rapid degradation
2-Fluoro-ATP	0.5–5 μ M	High (via 2-F-ADP)	0.8–1.2	Cytotoxicity + Adenosine Agonism
-meATP	1–10 μ M (P2X1/3)	Negligible	< 0.01	P2X1/P2X3 selective only
ATP S	1–10 μ M	High (P2Y)	~0.1	P2Y activation

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